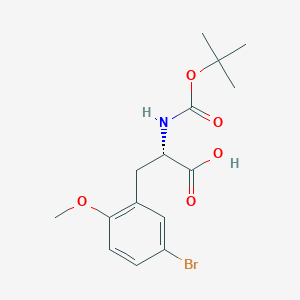
Boc-5-bromo-2-methoxy-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-5-bromo-2-methoxy-L-phenylalanine (Boc-5-Br-2-OMe-L-Phe) is an amino acid derivative which is commonly used in organic synthesis. It is a type of protected amino acid, which is used to control the reactivity of amino acids in peptide synthesis and other organic reactions. Boc-5-Br-2-OMe-L-Phe is a versatile reagent and has a wide range of applications in the fields of biochemistry, medicinal chemistry, and organic synthesis.
Applications De Recherche Scientifique
Photoactivatable Analogue of Phenylalanine
Boc-protected derivatives of phenylalanine analogues, like L-4'-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenylalanine, have been used to study the mischarging of Escherichia coli tRNA with these analogues. This research provides insights into the biological activity of misaminoacylated tRNA, which can stimulate protein synthesis in certain in vitro systems (Baldini et al., 1988).
Native Chemical Ligation at Phenylalanine
The synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine, a Boc-protected amino acid, enables native chemical ligation at phenylalanine. This process is vital for peptide synthesis and demonstrates the versatility of Boc-protected phenylalanine derivatives in chemical synthesis (Crich & Banerjee, 2007).
Controlled Synthesis via RAFT Polymerization
Methacrylate containing amino acid based chiral monomers, such as Boc-L-phenylalanine methacryloyloxyethyl ester, have been polymerized using the reversible addition–fragmentation chain transfer (RAFT) process. This method allows for the creation of well-defined amino acid-based polymers with controlled molecular weight and specific molecular structures, which have potential applications in drug delivery and gene transfer (Kumar, Roy, & De, 2012).
Synthesis of Erythro α-Amino Epoxides
Boc-protected amino acids, including phenylalanine derivatives, have been used in the stereoselective synthesis of erythro α-amino epoxides. These compounds are important for the preparation of hydroxyethylene peptide isosteres, which have significant implications in peptide chemistry (Rotella, 1995).
Unnatural Amino Acid Derived FRET Cassettes
t-Boc-l-para-amino-phenylalanine, an unnatural amino acid, has been used in designing highly efficient FRET cassettes. These cassettes have potential applications in DNA sequencing, demonstrating the role of Boc-protected phenylalanine derivatives in advanced molecular biology applications (Nampalli et al., 2002).
Propriétés
IUPAC Name |
(2S)-3-(5-bromo-2-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO5/c1-15(2,3)22-14(20)17-11(13(18)19)8-9-7-10(16)5-6-12(9)21-4/h5-7,11H,8H2,1-4H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKQEACMEPBJKP-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Br)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C=CC(=C1)Br)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164637 |
Source


|
| Record name | 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-2-methoxy-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
261165-03-1 |
Source


|
| Record name | 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-2-methoxy-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261165-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-2-methoxy-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

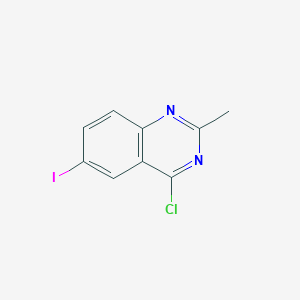

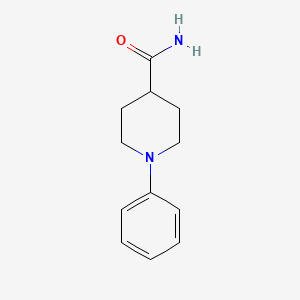
![[4-(Piperidin-1-ylmethyl)phenyl]methanol](/img/structure/B1365428.png)
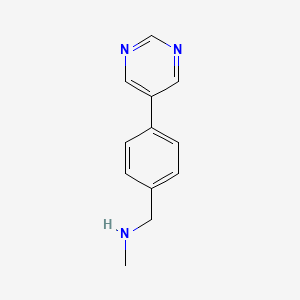




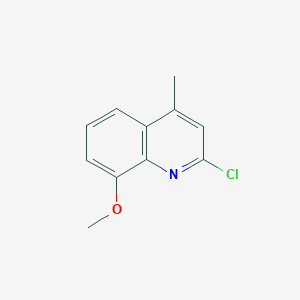

![1-[(Z)-1-(4-aminophenyl)ethylideneamino]-3-(3-methylphenyl)thiourea](/img/structure/B1365444.png)
![(2E)-3-{N-[(N-phenylcarbamoyl)amino]carbamoyl}prop-2-enoic acid](/img/structure/B1365445.png)
![(E)-4-[2-(4-nitrophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365446.png)